Superior Neuroprotective Therapeutic Window of Mercaptoacetamide-Based HDAC Inhibitors Versus Hydroxamate-Based SAHA in Primary Cortical Neuron Assays
In a direct comparative study using primary cortical neuron cultures subjected to oxidative stress, mercaptoacetamide-based HDAC inhibitors conferred full neuroprotection, whereas the hydroxamate-based HDAC inhibitor SAHA (vorinostat) exhibited toxicity at higher concentrations [1]. The differential toxicity was correlated with reduced inhibitory activity at HDAC1 and HDAC2 for the mercaptoacetamide series [1].
| Evidence Dimension | Neuroprotective therapeutic window (cell viability under oxidative stress) |
|---|---|
| Target Compound Data | Full protection (no toxicity observed at protective concentrations) |
| Comparator Or Baseline | SAHA (vorinostat, hydroxamate-based HDAC inhibitor): toxicity observed at higher concentrations |
| Quantified Difference | Qualitative shift from full protection to frank toxicity; attributed to differential HDAC1/2 engagement |
| Conditions | Primary cortical neuron cultures, oxidative stress model; J Med Chem 2007 |
Why This Matters
For groups developing neuroprotective HDAC inhibitors, mercaptoacetamide-based ZBGs provide a wider safety margin than hydroxamates, directly impacting candidate selection in CNS drug discovery pipelines.
- [1] Sleiman SF, Olson DE, Bourassa MW, Bhatt S, Zhang H, Merchant K, Ratan RR. Functional differences in epigenetic modulators—superiority of mercaptoacetamide-based histone deacetylase inhibitors relative to hydroxamates in cortical neuron neuroprotection studies. J Med Chem. 2007 Jun 28;50(13):3102-5. PMID: 17539623. View Source
